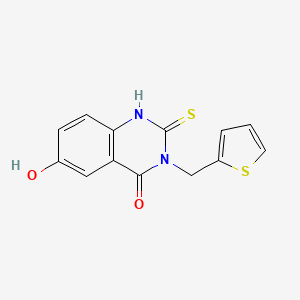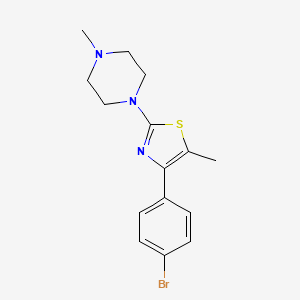
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide (DMOP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOP is a heterocyclic compound that contains a pyridine ring and an oxazole ring, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating energy metabolism and cell survival. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has several advantages for use in lab experiments, including its high potency and specificity for its target molecules. However, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide's pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide and its potential applications in other diseases.
合成法
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized using a variety of methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine, followed by cyclization to form the pyridine ring. The oxazole ring can be formed through the reaction of an α-haloketone with a primary amine and a nitrile.
科学的研究の応用
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-13(2)22-16(18-12)19-17(21)20-10-8-15(9-11-20)14-6-4-3-5-7-14/h3-8H,9-11H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPKNWVHAXRPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)N2CCC(=CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)
![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)

![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)